4-Pentylcyclohexanol

Beschreibung

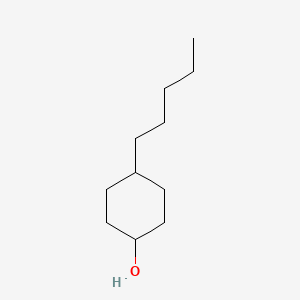

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pentylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWGPISIUNUREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202812 | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54410-90-1 | |

| Record name | 4-Pentylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54410-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054410901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54410-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Stereochemical Investigations of 4 Pentylcyclohexanol

Advanced Synthetic Methodologies for 4-Pentylcyclohexanol

Catalytic Synthesis Routes to this compound

The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 4-pentylphenol (B72810). This process involves reducing the aromatic ring of the phenol (B47542) to a cyclohexane (B81311) ring. Various catalysts and reaction conditions have been explored to control the reaction's efficiency and stereochemical outcome.

Commonly used catalysts include Raney Nickel (Ra-Ni) and Platinum(IV) oxide (PtO₂). The choice of catalyst and solvent significantly influences the reaction. For instance, the hydrogenation of 4-n-pentylphenol over a Raney Ni catalyst shows varied results depending on the solvent used. Studies have shown that using tetrahydrofuran (B95107) (THF) as a solvent is favorable for the hydrogenation process due to the solvation around the phenoxide ion. In contrast, the reaction is less favored in ethanol, and the rate is even lower in cyclohexane because of weaker solvation. Under optimal conditions in THF with a hydrogen pressure of 5.0-6.0 MPa, the conversion can approach 100%.

The hydrogenation typically results in a mixture of cis and trans isomers. A common outcome is a mixture containing approximately 65% of the trans-isomer and 35% of the cis-isomer, which can then be separated, for example, by fractional distillation.

Table 1: Catalytic Hydrogenation of 4-Pentylphenol

| Starting Material | Catalyst | Solvent | Isomer Ratio (trans:cis) | Reference |

|---|---|---|---|---|

| p-n-Pentylphenol | Not Specified | Not Specified | 65:35 | |

| 4-Pentylphenol | Raney-Nickel / PtO₂ | Not Specified | 65:35 | |

| 4-n-Pentylphenol | Raney-Nickel | THF | Not Specified (High Conversion) | |

| 4-n-Pentylphenol | Raney-Nickel | Ethanol | Less Favorable | |

| 4-n-Pentylphenol | Raney-Nickel | Cyclohexane | Low Reaction Rate |

Biotransformation Approaches to this compound

Biotransformation offers a green chemistry alternative for producing chiral alcohols with high stereoselectivity. This approach typically involves the microbial or enzymatic reduction of a corresponding ketone precursor, in this case, 4-pentylcyclohexanone (B1630823).

Research has demonstrated the use of various fungi to stereoselectively reduce substituted cyclohexanones. In a study investigating the biotransformation of 4-tert-pentylcyclohexanone (B96371), several strains of anthracnose fungi were used as biocatalysts. These fungi reduced the ketone to the corresponding cis- and trans-alcohols, with a strong preference for the trans-isomer. For example, Colletotrichum lindemuthianum (C-3) produced a cis- to trans-alcohol ratio of 1:5.5 after a seven-day incubation period. Similarly, Colletotrichum lagenarium was effective in the stereoselective reduction of 4-tert-butylcyclohexanone (B146137), yielding a cis:trans ratio of 1.0:6.0. These biotransformation processes highlight a method for achieving high diastereoselectivity under mild conditions.

Table 2: Biotransformation of 4-tert-Pentylcyclohexanone by Anthracnose Fungi

| Fungus Strain | Incubation Period | Product Ratio (cis:trans) | Reference |

|---|---|---|---|

| Colletotrichum lindemuthianum (C-3) | 7 days | 1 : 5.5 | |

| Colletotrichum lagenarium | 7 days | 1 : 6.0 (for 4-tert-butylcyclohexanone) |

Novel Organic Synthesis Methodologies for this compound

Beyond direct hydrogenation, multi-step synthesis pathways have been developed, often starting from more basic chemical building blocks. One such pathway begins with phenol and pentanoyl chloride (valeroyl chloride). The process involves an initial O-acylation to form phenyl valerate, followed by a Fries rearrangement using aluminum chloride (AlCl₃) to yield 4'-hydroxyvalerophenone. The carbonyl group is then reduced, for instance, through a Wolff-Kishner reaction or catalytic hydrogenation, to produce 4-pentylphenol. This intermediate is subsequently hydrogenated to give this compound.

Another synthetic approach uses 4-pentylcyclohexanone as a key intermediate. For example, a five-step synthesis starting from 4-pentylcyclohexanone has been used to prepare terminally substituted spiranes, demonstrating the utility of the ketone as a versatile precursor in more complex molecular architectures.

Stereoselective Synthesis and Isomer Control of this compound

The stereochemistry of the hydroxyl group relative to the pentyl group on the cyclohexane ring (cis/trans isomerism) is crucial, particularly for applications in liquid crystals. Therefore, controlling the stereochemical outcome of the synthesis is a primary research focus.

Cis/Trans Isomerization Studies of this compound

The control of cis/trans isomers is a significant aspect of this compound synthesis. As mentioned, the catalytic hydrogenation of 4-pentylphenol typically yields a mixture of isomers, with the trans isomer being thermodynamically more stable and often the major product. The typical ratio obtained is around 65% trans to 35% cis. Separation of these diastereomers is commonly achieved through physical methods like fractional distillation.

Biotransformation provides an alternative route with inherent stereoselectivity. The enzymatic reduction of 4-alkylcyclohexanones by various fungi, such as Colletotrichum species, predominantly yields the trans-alcohol. This biological approach offers a method to synthesize the trans-isomer with high selectivity, potentially reducing the need for extensive purification steps. The preference for the trans product is attributed to the specific steric environment of the enzyme's active site.

Enantioselective Synthesis Strategies for this compound Derivatives

While this compound itself is achiral (it has a plane of symmetry), the synthesis of its chiral derivatives is an area of interest for creating specific enantiomers for various applications. Strategies often involve the stereoselective transformation of a related precursor like 4-pentylcyclohexanone.

One such strategy is enzymatic transamination. Patents describe the stereoselective synthesis of enantiomerically pure cyclohexylamines from cyclohexanones using transaminase enzymes. This approach can achieve high enantiomeric excess (>99%) and can be applied to produce chiral amine derivatives from 4-pentylcyclohexanone.

Another approach is the Baeyer-Villiger oxidation of 4-alkylcyclohexanones. The oxidation of 4-n-pentylcyclohexanone using the monooxygenase 2,5-diketocamphane monooxygenase (2,5-DKCMO) results in the formation of the corresponding (R)-lactone. This particular biotransformation yielded the product with a modest enantiomeric excess (ee) of 26%. Such enantioselective strategies are crucial for producing optically active materials from prochiral starting materials.

Table 3: Enantioselective Synthesis of 4-Pentylcyclohexanone Derivatives

| Starting Material | Method | Enzyme/Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 4-Pentylcyclohexanone | Enzymatic Transamination | Transaminase | Chiral Cyclohexylamine | >99% | |

| 4-n-Pentylcyclohexanone | Baeyer-Villiger Oxidation | 2,5-DKCMO | (R)-Lactone | 26% |

Chemical Reactivity and Derivatization of 4 Pentylcyclohexanol

Reaction Mechanisms Involving the Hydroxyl Group of 4-Pentylcyclohexanol

The hydroxyl group is the primary site of reactivity in this compound, participating in several fundamental organic reactions.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. This allows it to attack electrophilic centers, such as the carbon atom in an acyl chloride. This reaction proceeds via a nucleophilic addition-elimination mechanism to form an ester. First, the alcohol's oxygen attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step by a base, such as the departed chloride ion, yields the final ester product.

Dehydration of this compound, a secondary alcohol, to form an alkene typically proceeds through an E1 mechanism. The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (an alkyloxonium ion). This ion then departs, generating a secondary carbocation intermediate. A base, often a water molecule, then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and yielding an alkene. The reaction generally follows Zaitsev's rule, favoring the formation of the most substituted (and thus most stable) alkene.

The hydroxyl group can also be converted into a halogen, such as chlorine or bromine. This transformation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reactions typically follow an SN2 mechanism. The reagent first converts the hydroxyl group into a better leaving group (an intermediate chlorosulfite or dibromophosphite). A halide ion then acts as a nucleophile, attacking the carbon atom bearing the leaving group from the backside, resulting in an inversion of stereochemistry at that carbon center.

Transformations of the Cyclohexane (B81311) Ring System in this compound

While the hydroxyl group is the most reactive site, the cyclohexane ring can also undergo transformations, although these often require more specific and sometimes vigorous reaction conditions.

One of the significant transformations is the hydrogenation of a related precursor, 4-n-pentylphenol, to produce 4-n-pentylcyclohexanol. This reaction is carried out over a Raney nickel catalyst. The choice of solvent plays a crucial role in the reaction's efficiency. For instance, using tetrahydrofuran (B95107) (THF) as a solvent can lead to a hydrogenation conversion of nearly 100% under a hydrogen pressure of 5.0-6.0 MPa. The effectiveness of THF is attributed to its ability to solvate the phenoxide ion, which favors the hydrogenation process. In contrast, the reaction is less favored in ethanol, and the rate is even lower in cyclohexane due to weaker solvation.

Another type of transformation involves rearrangement reactions of the cyclohexane ring. While specific examples for this compound are not extensively detailed, related cyclohexanone (B45756) structures can undergo reactions like the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone using a peroxy acid or hydrogen peroxide. The mechanism involves the migration of an alkyl group from the carbonyl carbon to an adjacent oxygen atom. In the case of substituted cyclohexanones, the more substituted carbon atom (the one better able to stabilize a positive charge) migrates preferentially.

Synthesis and Characterization of Novel this compound Derivatives

The derivatization of this compound has led to the creation of new molecules with tailored properties for various applications.

Ester and Ether Derivatives of this compound

Ester and ether derivatives of this compound are synthesized to modify its physical and chemical properties.

Esterification: The reaction of an alcohol with a carboxylic acid or its derivative, such as an acyl chloride, results in the formation of an ester. For example, reacting this compound with an acyl chloride in the presence of a base would yield the corresponding 4-pentylcyclohexyl ester. These reactions are often characterized by techniques like Fourier-transform infrared (FTIR) spectroscopy, which would show the appearance of a strong carbonyl (C=O) stretch of the ester group, and nuclear magnetic resonance (NMR) spectroscopy, which would confirm the new ester linkage.

Etherification: Ether derivatives can be synthesized through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Another method involves the reaction with glycidyl (B131873) ethers. For instance, β-cyclodextrin has been modified with phenyl glycidyl ether in the presence of sodium hydroxide (B78521) to produce ether derivatives. The resulting products are often purified using column chromatography and characterized by TLC, IR, MS, and NMR spectroscopy.

Table 1: Examples of Ester and Ether Derivative Synthesis

| Derivative Type | Reactants | Key Reagents/Conditions | Characterization Methods |

| Ester | This compound, Acyl Chloride | Pyridine or other base | FTIR, ¹H NMR, ¹³C NMR |

| Ether | This compound, Alkyl Halide | Strong base (e.g., NaH) | IR, MS, NMR |

| Ether | This compound, Glycidyl Ether | Sodium hydroxide | TLC, IR, MS, NMR |

Derivatives for Advanced Materials Science Applications

Derivatives of this compound are of interest in materials science, particularly in the development of liquid crystals and other advanced materials.

The rigid cyclohexane ring combined with a flexible pentyl chain makes this compound a suitable building block for liquid crystal molecules. For instance, trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone, a derivative, is a key intermediate in the synthesis of multi-ring liquid crystal systems used in LCDs. The specific stereochemistry (trans configuration) is crucial for achieving the desired liquid crystalline properties.

Furthermore, derivatives of related cyclic compounds are being explored for their potential in creating novel functional materials. For example, hexaazatrinaphthylene derivatives appended with crown ethers have been synthesized to create materials whose electronic properties can be altered by complexation with metal ions or acids, leading to applications in sensors and optoelectronics. The synthesis of such complex molecules often involves multi-step procedures, including reduction and condensation reactions.

Table 2: Research Findings on Derivatives for Materials Science

| Derivative Class | Application Area | Key Structural Features | Relevant Research Finding |

| Cyclohexanone Derivatives | Liquid Crystals | Trans-configuration of cyclohexyl substituents | Serves as a critical intermediate for multi-ring liquid crystal systems for display technologies. |

| Hexaazatrinaphthylene-Crown Ether Derivatives | Functional Materials | Planar aromatic core with ion-binding crown ether | Complexation with ions induces significant changes in electronic and self-assembling properties. |

| Ferrocenyl Derivatives | Nanofibers | Long-chain with asymmetric carbon | Can form organized molecular films and helical nanofibers. |

Biologically Active Derivatives of this compound

Derivatives of this compound and related alkylcyclohexanols have been investigated for their biological activities.

Studies have shown that para-substituted alkylcyclohexanols with alkyl chains of three to six carbons can exhibit estrogenic activity. These compounds can bind to the estrogen receptor, although with a much lower affinity than the natural hormone estradiol (B170435). For example, 4-tert-pentylcyclohexanol was found to be active in estrogen receptor competitive binding assays. It is noteworthy that in some biological systems, the corresponding ketones (alkylcyclohexanones) can be biotransformed into the more active alcohol forms.

In addition to estrogenic activity, other derivatives of cyclohexanone have been synthesized and evaluated for different biological effects. For example, a class of 4-amino-4-aryl-cyclohexanones has been found to possess analgesic properties. The synthesis of these compounds can involve multiple steps, including the protection of functional groups, acylation, and reduction. Other heterocyclic derivatives synthesized from various carbonyl compounds have been screened for antibacterial and antifungal activities. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have shown significant antibacterial activity against E. coli and Pseudomonas aeruginosa.

Table 3: Summary of Biologically Active Derivatives

| Derivative Class | Biological Activity | Research Finding |

| para-Alkylcyclohexanols | Estrogenic Activity | Compounds with C3-C6 alkyl chains bind to the estrogen receptor. |

| 4-Amino-4-aryl-cyclohexanones | Analgesic Activity | Found to be useful for relieving pain in animal models. |

| 1,3,4-Oxadiazole Derivatives | Antimicrobial Activity | Some derivatives show significant activity against specific bacterial and fungal strains. |

Spectroscopic and Advanced Analytical Characterization of 4 Pentylcyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Pentylcyclohexanol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like this compound. By providing information on the chemical environment and connectivity of atomic nuclei, NMR is crucial for confirming the compound's structure.

¹H NMR and ¹³C NMR are fundamental one-dimensional NMR techniques that offer detailed insights into the molecular framework of this compound. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, specific chemical shifts (δ) in the ¹H NMR spectrum correspond to the protons on the cyclohexyl ring and the pentyl chain.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the hydroxyl group (-OH) will have a characteristic downfield shift compared to the other aliphatic carbons in the ring and the pentyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (CH-OH) | 3.5 - 4.0 | 68 - 72 |

| Cyclohexyl CH₂ | 1.0 - 2.0 | 25 - 40 |

| Pentyl CH₂ | 1.2 - 1.4 | 22 - 32 |

| Terminal CH₃ | 0.8 - 0.9 | ~14 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and specific isomer (cis/trans).

The stereochemistry of this compound, specifically the relative orientation of the pentyl group and the hydroxyl group (cis or trans), can be determined using advanced two-dimensional (2D) NMR techniques.

Correlation Spectroscopy (COSY): COSY is a homonuclear correlation experiment that identifies proton-proton couplings within the molecule. By revealing which protons are scalar coupled, it helps in tracing the connectivity of the proton network in both the cyclohexane (B81311) ring and the pentyl chain, which is essential for assigning the signals of the diastereotopic protons in the ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation experiment that correlates protons with their directly attached carbon atoms. This technique is invaluable for unambiguously assigning the ¹H and ¹³C signals, especially for the complex overlapping signals of the cyclohexyl ring protons and carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the pentyl group and the cyclohexane ring and for confirming the position of the substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the stereochemistry (cis/trans isomerism) of this compound. It provides information about protons that are close in space, regardless of whether they are bonded. For the trans isomer, a NOE correlation would be expected between the axial proton on C1 and the axial protons on C2 and C6. In the cis isomer, the equatorial proton on C1 would show correlations to the protons on C2 and C6.

1H NMR and 13C NMR Applications for this compound

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl groups appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration is typically observed in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. For this compound, Raman spectroscopy is particularly effective in analyzing the C-C bond vibrations of the cyclohexane ring and the pentyl chain. The symmetric C-H stretching vibrations also give rise to strong Raman signals.

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad, strong) | Weak |

| C-H (sp³) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) |

| C-O | Stretching | 1000-1200 (moderate) | Weak |

| C-C | Stretching | Weak | Strong |

Mass Spectrometry (MS) for Molecular Fragmentation Studies of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and study the fragmentation patterns of molecules. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (170.30 g/mol ).

The fragmentation of this compound upon electron ionization typically involves the loss of small, stable molecules or radicals. Common fragmentation pathways include:

Loss of a water molecule (-18 Da): A prominent peak at M-18 is expected due to the facile dehydration of the alcohol.

Cleavage of the pentyl group: Fragmentation of the pentyl chain can lead to a series of peaks separated by 14 Da (CH₂ units). A significant peak at m/z 99 could correspond to the cyclohexanol (B46403) ring after the loss of the pentyl radical.

Ring cleavage: The cyclohexane ring can also undergo fragmentation, leading to characteristic ions.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 170 | [C₁₁H₂₂O]⁺ | Molecular Ion (M⁺) |

| 152 | [C₁₁H₂₀]⁺ | Loss of H₂O |

| 99 | [C₆H₁₁O]⁺ | Loss of pentyl radical |

| 81 | [C₆H₉]⁺ | Dehydration and subsequent fragmentation of the ring |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 57 | [C₄H₉]⁺ | Butyl fragment from the pentyl chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Derivative Analysis

This compound itself, being a saturated alcohol, does not exhibit significant absorption in the UV-Vis region (200-800 nm) as it lacks chromophores. However, UV-Vis spectroscopy becomes a valuable tool for the analysis of its derivatives that contain chromophoric groups.

For instance, if the hydroxyl group of this compound is converted into a derivative containing a conjugated system, such as a phenyl or a carbonyl group, the resulting molecule will absorb UV-Vis light. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) can provide information about the nature and extent of the conjugated system. This is particularly useful in monitoring reactions involving the functionalization of the hydroxyl group or in quantifying the concentration of such derivatives in solution.

Chromatographic Methods for Purity and Isomer Separation of this compound

Chromatographic techniques are essential for assessing the purity of this compound and for separating its cis and trans isomers.

Gas Chromatography (GC): GC is a widely used technique for separating and analyzing volatile compounds. A mixture of cis- and trans-4-pentylcyclohexanol can be separated using a suitable capillary column. The two isomers will have different retention times due to their different boiling points and interactions with the stationary phase. GC coupled with a mass spectrometer (GC-MS) allows for the identification of each separated isomer based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of this compound isomers. For the separation of cis and trans isomers, which are diastereomers, a normal-phase or reverse-phase column can be employed. The choice of the stationary phase and the mobile phase composition is critical for achieving good resolution between the isomers. Chiral HPLC, using a chiral stationary phase, would be necessary if one were to separate enantiomers of a specific isomer, should they exist.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Related Compounds

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

Research Findings:

In a typical GC-MS analysis, the this compound is first vaporized and separated from other components in a mixture on a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of analytical conditions. Following separation, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular "fingerprint," allowing for its definitive identification.

While specific experimental GC-MS data for this compound is not extensively detailed in publicly available literature, data for closely related compounds such as 4-pentylcyclohexanone (B1630823) and 4-pentylcyclohexanecarboxylic acid are available and provide insight into the expected fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, although it may be of low intensity due to its susceptibility to fragmentation. Key fragment ions would likely arise from the cleavage of the pentyl group and fragmentation of the cyclohexanol ring.

For instance, analysis of related compounds like liquid crystal monomers containing a trans-4-pentylcyclohexyl moiety has been successfully performed using GC-MS, demonstrating the suitability of this technique for such structures. The identification of unknown compounds is often aided by comparing their retention indices and mass spectra with those in extensive databases like the NIST Mass Spectral Library.

Interactive Data Table: Representative GC-MS Data for a Compound Related to this compound (4-Pentylcyclohexanone)

The following table presents mass spectrometry data for 4-pentylcyclohexanone, a structurally similar compound, to illustrate a typical fragmentation pattern.

| Property | Value |

| Compound Name | 4-Pentylcyclohexanone |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

| CAS Number | 61203-83-6 |

| Mass Spectrum Data (m/z) | Relative Intensity |

| 98 | 100% |

| 55 | 65% |

| 41 | 50% |

| 69 | 45% |

| 111 | 40% |

| Data sourced from PubChem CID 566097. This data is for a related compound and is presented for illustrative purposes. |

High-Performance Liquid Chromatography (HPLC) for this compound

High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of a wide range of chemical compounds. For compounds like this compound, which have limited volatility or are part of complex non-volatile mixtures, HPLC is an indispensable analytical tool.

Research Findings:

The analysis of alkyl-substituted cyclohexanols and related compounds is typically achieved using reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase; more nonpolar compounds are retained longer on the column.

Due to the lack of a strong chromophore in the this compound molecule, detection can be challenging with standard UV-Vis detectors. Therefore, detection is often accomplished using a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD). Alternatively, derivatization with a UV-absorbing agent can be employed to enhance detection sensitivity. Current time information in Bangalore, IN.

While specific, detailed HPLC methods for this compound are not readily found in peer-reviewed literature, methods for related compounds such as other cyclohexanol derivatives and alkylphenols are well-established. These methods can be adapted for the analysis of this compound. For example, a study on the HPLC analysis of various alkylphenols utilized a C18 column with a mobile phase gradient of water and methanol to achieve separation.

Interactive Data Table: Hypothetical HPLC Method Parameters for this compound Analysis

The table below outlines a plausible set of HPLC conditions for the analysis of this compound, based on common practices for similar analytes.

| Parameter | Condition |

| Column | C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| Hypothetical Retention Time | ~5.8 minutes |

| This retention time is an estimate and would need to be experimentally determined and verified with a pure standard. |

Computational Chemistry and Modeling Studies of 4 Pentylcyclohexanol

Quantum Mechanical Calculations for Conformational and Electronic Structure of 4-Pentylcyclohexanol

Quantum mechanical calculations are fundamental in determining the most stable three-dimensional arrangements (conformations) and the electronic properties of a molecule. For this compound, these calculations, particularly using Density Functional Theory (DFT), reveal the preferred spatial orientations of the pentyl group relative to the cyclohexanol (B46403) ring.

The conformational analysis of this compound involves identifying the various chair and boat forms of the cyclohexane (B81311) ring and the rotational isomers (rotamers) of the pentyl chain. Quantum mechanical methods compute the energy of each conformation, allowing for the identification of the global minimum energy structure, which is the most populated conformation at equilibrium. These calculations consider subtle stereoelectronic effects that can influence conformational preference.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (like the HOMO and LUMO), is also elucidated through these calculations. This information is crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. The accuracy of these calculations is highly dependent on the chosen level of theory and basis set.

Table 1: Representative Quantum Mechanical Calculation Parameters

| Parameter | Description | Typical Values/Methods for this compound |

|---|---|---|

| Method | The theoretical approach used to solve the Schrödinger equation. | Density Functional Theory (DFT) with functionals like B3LYP or ωB97X-D. |

| Basis Set | A set of mathematical functions used to represent the electronic wave function. | Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVTZ). |

| Conformational Search | Algorithm used to explore different molecular conformations. | Systematic search, Monte Carlo, or molecular dynamics-based approaches. |

| Calculated Properties | Key electronic and structural parameters obtained from the calculations. | Relative energies of conformers, dihedral angles, bond lengths, partial charges, dipole moment, HOMO/LUMO energies. |

This table provides a generalized overview of parameters used in quantum mechanical calculations.

Molecular Docking Simulations for Ligand-Receptor Interactions of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. This method is instrumental in drug discovery and understanding biological processes. For this compound, docking simulations can help identify potential biological targets by predicting how it might fit into the binding site of various receptors.

The process involves generating a multitude of possible binding poses of this compound within the receptor's active site and then using a scoring function to rank these poses based on their predicted binding affinity. The scoring function estimates the free energy of binding, considering factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions. The results of molecular docking can guide the design of new molecules with improved binding characteristics.

Table 2: Key Aspects of Molecular Docking Simulations

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Receptor Preparation | Preparing the 3D structure of the target protein. | Involves adding hydrogen atoms and defining the binding site. |

| Ligand Preparation | Generating the 3D structure of this compound. | Often involves generating multiple low-energy conformers. |

| Docking Algorithm | The search algorithm used to explore ligand conformations and orientations. | Examples include genetic algorithms, Monte Carlo, and fragment-based methods. |

| Scoring Function | A mathematical function to estimate the binding affinity. | Predicts the strength of the interaction between this compound and the receptor. |

| Binding Mode Analysis | Visual inspection and analysis of the predicted binding poses. | Identifies key interactions, such as hydrogen bonds and hydrophobic contacts. |

This table outlines the general workflow and components of a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a detailed view of the conformational landscape of a molecule over time by solving Newton's equations of motion for the atoms. For this compound, MD simulations can reveal the dynamic behavior of the molecule, including the flexibility of the pentyl chain and the puckering of the cyclohexanol ring.

These simulations can be used to explore the conformational space more extensively than static quantum mechanical calculations, providing insights into the relative populations of different conformers and the energy barriers between them. By simulating the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer), one can understand how the solvent affects its conformational preferences.

Table 3: Parameters in Molecular Dynamics Simulations

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the forces between atoms. | Common force fields include AMBER, CHARMM, and GROMOS. |

| Simulation Time | The total time duration of the simulation. | Ranges from nanoseconds to microseconds, depending on the process being studied. |

| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) is common for simulating bulk properties. |

| Analysis | The methods used to analyze the simulation trajectory. | Includes root-mean-square deviation (RMSD), radial distribution functions, and dihedral angle analysis. |

This table presents key parameters that define a molecular dynamics simulation.

Structure-Activity Relationship (SAR) Modeling for Biological Applications of this compound

Structure-Activity Relationship (SAR) modeling is a technique used to understand how the chemical structure of a compound influences its biological activity. By analyzing a series of related compounds, SAR studies can identify the key structural features (pharmacophores) responsible for a particular biological effect.

For this compound, SAR modeling would involve comparing its activity to that of other cyclohexanol derivatives with varying alkyl chain lengths or different functional groups on the ring. This can help to elucidate the importance of the pentyl group and the hydroxyl group for a specific biological activity. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that relate structural descriptors to biological activity, allowing for the prediction of the activity of new, untested compounds.

Table 4: Components of a SAR/QSAR Study

| Component | Description | Application to this compound |

|---|---|---|

| Dataset | A collection of compounds with known biological activities. | Would include this compound and structurally similar molecules. |

| Molecular Descriptors | Numerical representations of the chemical structure. | Can include constitutional, topological, geometric, and electronic descriptors. |

| Statistical Method | The mathematical technique used to build the model. | Examples include multiple linear regression, partial least squares, and machine learning algorithms. |

| Model Validation | The process of assessing the predictive power of the model. | Involves internal and external validation techniques. |

This table describes the essential elements of building a SAR or QSAR model.

Predictive Modeling for Environmental Fate of this compound

Predictive models are used to estimate the environmental fate of chemicals, including their distribution, persistence, and potential for bioaccumulation. For this compound, these models can predict how the compound will behave when released into the environment.

Models like the Fugacity-based models or multimedia environmental models can estimate the partitioning of this compound between different environmental compartments such as air, water, soil, and sediment. Biodegradation prediction models, often based on QSAR principles, can estimate the likelihood and rate at which the compound will be broken down by microorganisms in the environment. These predictions are crucial for assessing the potential environmental risks associated with the compound.

Table 5: Predictive Models for Environmental Fate

| Model Type | Predicted Endpoint | Relevance for this compound |

|---|---|---|

| Multimedia Models | Environmental distribution (air, water, soil, sediment). | Predicts where the compound is likely to accumulate. |

| Biodegradation Models | Rate and extent of microbial degradation. | Estimates the persistence of the compound in the environment. |

| Bioaccumulation Models | Bioconcentration factor (BCF) and bioaccumulation factor (BAF). | Predicts the potential for the compound to accumulate in organisms. |

| Atmospheric Fate Models | Rate of reaction with atmospheric oxidants (e.g., OH radicals). | Estimates the persistence of the compound in the air. |

This table summarizes the types of predictive models used to assess the environmental fate of chemicals.

Applications of 4 Pentylcyclohexanol in Materials Science Research

Liquid Crystal Research and Optoelectronic Materials Incorporating 4-Pentylcyclohexanol

Derivatives of this compound are significant components in the formulation of advanced liquid crystal (LC) materials. These compounds are known to broaden the temperature range of liquid crystal phases, which can exceed 100°C, while also improving brightness, lowering viscosity, and accelerating responsiveness in display applications. The trans-isomer of this compound is particularly noted for its contribution to materials with low viscosity and high thermal stability, which readily form nematic structures at room temperature.

In the field of optoelectronics, which encompasses devices that interact with light and electricity, organic materials are increasingly favored due to their low cost, light weight, and compatibility with flexible substrates. Liquid crystals derived from this compound, such as 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), are integral to this field. PCH5 is a rod-like liquid crystal that exhibits a nematic to isotropic phase transition at 327.6 K. The nematic phase, where molecules lack positional order but tend to align in the same direction, is crucial for applications in liquid crystal displays (LCDs) and other optoelectronic devices. Research has also explored the creation of organosiloxanes with a liquid crystalline trans-4-pentylcyclohexanoate moiety, demonstrating that the presence and length of siloxane groups significantly influence the liquid crystal phase transitions and temperature ranges.

The synthesis of these materials often involves 4-pentylcyclohexanone (B1630823) as an intermediate, which is a derivative of 4-alkylcyclohexane. This highlights the foundational role of the this compound structure in creating the next generation of optoelectronic materials.

Table 1: Properties of 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)

| Property | Value |

|---|---|

| Common Name | PCH5 |

| CAS Number | 61204-01-1 |

| Molecular Structure | Pentyl alkyl chain and benzonitrile (B105546) groups attached to a cyclohexane (B81311) ring in a trans-geometry |

| Liquid Crystal Phase | Nematic |

| Crystalline to Nematic Phase Transition | 303 K |

| Nematic to Isotropic Phase Transition | 327.6 K |

Data sourced from Ossila.

Polymer and Plasticizer Development Utilizing this compound

In polymer science, 4-tert-Pentylcyclohexanol has been identified for its use as a plasticizer. Plasticizers are additives that increase the flexibility, durability, and workability of a material, primarily by lowering its glass transition temperature. The introduction of plasticizer molecules into a polymer matrix increases the free volume, allowing polymer chains to move more freely. This enhancement in processability is crucial for manufacturing a wide array of products, from flexible PVC for automotive interiors to medical tubing and cable insulation.

While detailed research findings on the specific performance of this compound as a primary plasticizer in various polymers are not extensively publicized in the provided results, its mention as a plasticizer indicates its utility in modifying polymer properties. The development of new polymer platforms often involves leveraging widely available chemical building blocks to create high-performance materials with engineered properties, a category where this compound fits. Research into incorporating plasticizers like glycerol, urea, and polyethylene (B3416737) glycol into wood pulp to create more ductile, fiber-based materials highlights the ongoing innovation in this field, suggesting potential parallel applications for cyclohexanol (B46403) derivatives.

Role of this compound as an Intermediate in Chemical Production

This compound serves as an important raw material and intermediate in organic synthesis. It is utilized in the production of a variety of other chemicals, including esters, carboxylic acids, and ethers. One of the most significant applications is its role as a precursor in the synthesis of 4-Pentylcyclohexanone.

The synthesis process typically involves the hydrogenation of 4-alkylphenol using a catalyst like skeleton nickel to produce 4-n-pentylcyclohexanol, which is then oxidized to yield 4-n-pentylcyclohexanone. This ketone is a crucial intermediate for synthesizing cyclohexyl aromatic compounds and other alkylcyclohexyl ketones that are vital components of high-performance liquid crystal materials. The purity of these intermediates is critical for the optimal performance of the final products, such as in optoelectronic devices.

Table 2: Synthesis of 4-n-pentylcyclohexanone from 4-n-pentylcyclohexanol

| Reactant | Reagents | Product | Yield |

|---|---|---|---|

| 4-n-pentylcyclohexanol | Cr2O3, H2SO4, Acetone | 4-n-pentylcyclohexanone | 92% |

Data sourced from Guidechem.

Nanomaterial Synthesis and Functionalization with this compound

The field of nanotechnology involves the design and application of materials with dimensions on the nanoscale (1-100 nm). These materials exhibit unique properties compared to their bulk counterparts due to their high surface-area-to-volume ratio. The synthesis of nanoparticles can be achieved through various physical and chemical methods.

A critical aspect of nanotechnology is the functionalization of nanoparticle surfaces to impart specific characteristics like enhanced stability, reactivity, or biocompatibility. This is often achieved by attaching ligands or other molecules to the nanoparticle surface. While direct research explicitly detailing the use of this compound for the synthesis or functionalization of nanomaterials is not prevalent in the search results, its chemical properties suggest potential applications. As a molecule with both a nonpolar alkyl chain and a polar hydroxyl group, it could potentially act as a capping agent or a surface-modifying ligand in the synthesis of certain types of nanoparticles, influencing their dispersion in various solvents. For instance, polyethylene glycol, a molecule with properties analogous in some respects to functionalized alcohols, is used as a capping agent for gold nanoparticles prior to their functionalization with other compounds. This points to the possibility of similar roles for appropriately designed cyclohexanol derivatives in the future.

Biological Activity and Mechanistic Investigations of 4 Pentylcyclohexanol

Endocrine Disrupting Potential and Estrogen Receptor Interactions of 4-Pentylcyclohexanol

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with the body's endocrine system, often by mimicking or blocking natural hormones. Many EDCs exert their effects by interacting with nuclear receptors, such as the estrogen receptor (ER). The potential for this compound and related compounds to act as EDCs has been a subject of scientific investigation, particularly concerning their ability to bind to and activate estrogen receptors.

In vitro assays are fundamental tools for screening chemicals for their potential to interact with specific biological targets like the estrogen receptor. Competitive binding assays, for instance, measure a test chemical's ability to compete with a radiolabeled ligand, such as [3H]17β-estradiol, for binding to the receptor.

Studies on a series of para-alkyl substituted cyclohexanols have been conducted using rainbow trout hepatic cytosolic estrogen receptor binding assays (cyto rtERαβ). Research has shown that the estrogenic activity of these compounds is dependent on the size of the alkyl side chain. Specifically, para-substituted alkylcyclohexanols with side chains of three carbons or longer were found to be active, whereas those with shorter chains were inactive.

In these assays, 4-tert-pentylcyclohexanol (PCHt), a structurally related isomer of this compound, demonstrated the ability to bind to the rainbow trout estrogen receptor. However, the binding affinity of these active cyclohexanol (B46403) compounds relative to the natural hormone estradiol (B170435) was low. The biotransformation of related alkylcyclohexanones into alkylcyclohexanols was observed within the cytosol binding assay, indicating that exposures could be a mixture of both the alcohol and ketone forms.

Table 1: Estrogenic Activity of Selected Cyclohexanol Compounds in Rainbow Trout In Vitro Assays This table is interactive. You can sort and filter the data.

| Compound | Estrogenic Activity (ER Binding) | Notes | Source |

|---|---|---|---|

| Cyclohexanol | No detectable activity | Shorter alkyl chain derivatives were inactive. | , |

| 4-Ethylcyclohexanol | No detectable activity | Shorter alkyl chain derivatives were inactive. | , |

| 4-tert-Pentylcyclohexanol (PCHt) | Active (Weak Binder) | Active due to a side chain of three or more carbons. | , |

| 4-Propylcyclohexanone (PrCN) | Active | The corresponding ketone was also active. |

In Vivo Estrogenic Effects of this compound

The uterotrophic assay in rodents is a recognized in vivo method for detecting estrogen receptor-mediated effects. For aquatic species, the induction of vitellogenin (Vtg), an egg-yolk precursor protein, is a common biomarker for exposure to estrogenic substances.

Ex vivo studies using rainbow trout liver slices have been employed to assess the ability of alkylcyclohexanols to induce Vtg mRNA expression. Chemicals that showed measurable binding affinity in in vitro assays also induced significant Vtg mRNA expression in the liver slice model. This suggests that the binding of these compounds to the estrogen receptor can translate into a downstream biological effect. The induction levels were often below the maximum efficacy of the natural hormone and occurred at concentrations approaching those that cause toxicity.

While these ex vivo results provide evidence of estrogenic effects, comprehensive in vivo studies specifically detailing the effects of this compound in whole organisms are not extensively covered in the available literature. Studies on other estrogenic compounds like 4-nonylphenol (B119669) have shown effects on ERα mRNA expression in various tissues of fish, indicating that xenoestrogens can have tissue-specific and developmental-stage-dependent impacts in vivo.

Biotransformation Pathways and Metabolite Identification of this compound

Biotransformation is the process by which the body metabolically alters foreign compounds (xenobiotics). This process primarily occurs in the liver and involves enzymes such as the cytochrome P450 (CYP450) family, which facilitate reactions like oxidation, reduction, and hydrolysis to make compounds more water-soluble for excretion.

In the context of the in vitro and ex vivo assays discussed previously, the biotransformation of alkylcyclohexanones to their corresponding alkylcyclohexanol forms was observed in metabolically active systems like the cytosol binding assay and the liver slice assay. This conversion indicates that reduction is a relevant metabolic pathway for this class of compounds. The transformation did not occur in assays using rainbow trout nuclear extract or recombinant receptors, confirming that the exposure in those specific assays was limited to the parent compound dosed.

Broader Biological Activities of Cyclohexanol Compounds Including Antimicrobial Effects

Cyclohexane (B81311) and its derivatives are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. Several studies have explored the potential of functionally substituted cyclohexanol compounds as antimicrobial agents against various pathogens.

Research has demonstrated that certain cyclohexanol derivatives exhibit activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. In some cases, the activity was comparable to the standard antibiotic chloramphenicol. Interestingly, these same compounds showed little to no activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting a selective mechanism of action. Some cyclohexanol derivatives have also shown moderate antifungal activity against organisms like Candida albicans. The use of cyclohexanol ethers as antimicrobial agents in deodorant or antiperspirant formulations has also been proposed, where they can act bacteriostatically to inhibit the growth of odor-causing bacteria without necessarily killing them, thereby helping to preserve the natural skin flora.

Table 2: Summary of Antimicrobial Activity for Cyclohexanol Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Target Organism(s) | Observed Effect | Source |

|---|---|---|---|

| Dichlorinated Cyclohexanols | E. coli, P. aeruginosa (Gram-negative) | Enhanced antibacterial activity. | |

| Dichlorinated Cyclohexanols | S. aureus, B. subtilis (Gram-positive) | Least to no activity detected. | |

| Dichlorinated Cyclohexanols | C. albicans (Fungus) | Little antifungal activity. | |

| s-Triazine derivatives of cyclohexanol | P. aeruginosa, E. coli | Significant potential against these bacteria. | |

| s-Triazine derivatives of cyclohexanol | C. albicans | Moderate activity. | |

| Cyclohexanol Ethers | Odor-causing skin bacteria | Bacteriostatic or bactericidal action. |

Mechanistic Insights into the Biological Interactions of this compound

Understanding the mechanism of action involves elucidating how a chemical interacts with biological components at a molecular level to produce an observed effect. This can involve direct binding to receptors, altering protein function, or disrupting cellular pathways.

The estrogenic activity of this compound and related compounds is mechanistically linked to their direct interaction with the estrogen receptor. The binding of the compound to the receptor's ligand-binding pocket can initiate a cascade of cellular events, including the recruitment of co-regulator proteins and subsequent modulation of target gene expression, such as the vitellogenin gene. The structure of the chemical, particularly the length and branching of the alkyl side chain on the cyclohexane ring, is a key determinant of its binding affinity and subsequent biological activity.

For the antimicrobial effects of cyclohexanol derivatives, the precise mode of interaction is less defined and may vary depending on the specific derivative and the microorganism. The observed selectivity for Gram-negative bacteria by some derivatives suggests that the mechanism may involve interaction with or disruption of the unique outer membrane of these bacteria. Gaining deeper mechanistic insights often requires a combination of chemical and biological approaches, potentially using multi-omics technologies to analyze changes in proteins (proteomics) and metabolites (metabolomics) within the cell following exposure. These approaches can help identify the specific cellular pathways and molecular targets perturbed by the compound, leading to a more comprehensive understanding of its biological interactions.

Environmental Behavior and Ecotoxicological Research of 4 Pentylcyclohexanol

Environmental Fate and Degradation Pathways of 4-Pentylcyclohexanol

The environmental fate of a chemical refers to the processes and pathways it undergoes upon release into the environment, including its distribution, transformation, and degradation in compartments like soil, water, and air.

Biodegradation Studies in Aquatic and Terrestrial Systems of this compound

Biodegradation is a key process that influences the fate of many organic compounds in the environment. In aquatic systems, the rate of biodegradation can be a significant source of uncertainty when assessing a chemical's exposure levels. Studies on the biodegradation of related alkylcyclohexanones, such as 4-tert-pentylcyclohexanone (B96371), have shown that they can be transformed by various fungi. For instance, several species of the fungus Colletotrichum and Glomerella cingulata can reduce 4-tert-pentylcyclohexanone to its corresponding cis- and trans-alcohols. Specifically, Colletotrichum lagenarium has demonstrated the ability to stereoselectively reduce 4-tert-butylcyclohexanone (B146137) primarily to the trans-4-alcohol. While these studies focus on related compounds, they suggest that microbial degradation is a potential pathway for this compound in both aquatic and terrestrial environments. The rate and extent of this degradation would likely depend on various environmental factors such as the microbial population present, temperature, and nutrient availability.

Photodegradation Mechanisms of this compound

Photodegradation is another important environmental degradation pathway, where light energy breaks down chemical bonds. This process can transform compounds into smaller, potentially less harmful substances. The rate and mechanism of photodegradation are influenced by factors like the chemical structure of the compound, the wavelength of light, and the presence of other substances that can act as photosensitizers. For instance, UV exposure can lead to the generation of this compound from the degradation of other compounds. The fundamental mechanisms driving photodegradation often involve the formation of free radicals and singlet oxygen oxidation.

Bioaccumulation and Biotransformation of this compound in Environmental Organisms

Bioaccumulation is the process where organisms accumulate chemicals from their environment, including water, soil, and food, at a faster rate than they can eliminate them. This process is a key consideration in environmental risk assessment. The potential for a chemical to bioaccumulate is often related to its lipophilicity, or its tendency to dissolve in fats. For organic chemicals in aquatic environments, those with a high octanol-water partition coefficient (log Kow) are more likely to be taken up by organisms. The log Kow for the related compound 4-pentylcyclohexanone (B1630823) is reported as 4.5, suggesting a potential for bioaccumulation. However, bioaccumulation in air-breathing organisms is also influenced by the octanol-air partition coefficient (Koa), with substances having low Koa values being more readily exhaled.

Biotransformation, or metabolism, is the chemical modification of substances within an organism, which generally makes them more water-soluble and easier to excrete. This process can alter the biological effects of a chemical. In some fungi, 4-tert-pentylcyclohexanone is biotransformed into cis- and trans-4-tert-pentylcyclohexanol. Studies on the related compound D5 (decamethylcyclopentasiloxane) have shown that it undergoes extensive biotransformation in rats, which, along with a high rate of exhalation, indicates a low potential for biomagnification in terrestrial food webs.

Ecotoxicological Assessments and Risk Characterization of this compound

Ecotoxicological assessments evaluate the potential adverse effects of chemicals on ecosystems. This involves determining the toxicity of a substance to various organisms and characterizing the associated risks.

Acute and Chronic Toxicity to Aquatic Organisms

Aquatic toxicity testing is a fundamental component of environmental hazard assessment and typically involves organisms from three trophic levels: algae (producers), invertebrates like daphnids (primary consumers), and fish (secondary consumers).

Acute Toxicity: Acute toxicity refers to the effects of short-term exposure to a chemical. For aquatic organisms, this is often measured as the concentration that is lethal to 50% of the test population (LC50) over a short period, such as 96 hours for fish or 48 hours for daphnids. For this compound, the acute toxicity to aquatic organisms (LC/EC50) is reported to be between 1 and 10 mg/L in freshwater. The lowest acute effect value observed was an EC50 of 8 mg/L for daphnids over 48 hours. Another source indicates an EC₅₀ of approximately 10 mg/L in algae for this compound. Based on these values, the substance is not classified as acutely hazardous to the aquatic environment because the lowest acute effect value is greater than 1 mg/L.

Chronic Toxicity: Chronic toxicity assesses the effects of longer-term exposure, including impacts on growth and reproduction. Chronic toxicity data for this compound is limited, with information primarily available for algae. A 72-hour EC10 (the concentration causing a 10% effect) of 4.64 mg/L was determined for the related compound tributylamine (B1682462) in algae. Since the lowest chronic effect value is greater than 1 mg/L and the substance is considered rapidly biodegradable with a log Kow less than 4, it is not classified as chronically hazardous to the aquatic environment.

Interactive Data Table: Aquatic Toxicity of this compound and Related Compounds

| Test Organism | Compound | Endpoint | Duration | Value (mg/L) | Reference |

| Daphnids | This compound | EC50 | 48 hours | 8 | |

| Algae | This compound | EC50 | - | ~10 | |

| Algae | Tributylamine | EC10 | 72 hours | 4.64 |

Potential for Endocrine Disruption in Ecosystems by this compound

Endocrine-disrupting chemicals (EDCs) are substances that interfere with the hormone systems of organisms, potentially causing adverse effects on development, reproduction, and other physiological processes. Aquatic animals are particularly vulnerable to EDCs present in their environment. Some chemicals can mimic natural hormones, block their action, or alter their production. While there is no specific information available from the search results regarding the endocrine-disrupting potential of this compound, the related compound 4-pentylcyclohexanone is listed as not containing any known or suspected endocrine disruptors in one safety data sheet. However, a comprehensive assessment of the endocrine-disrupting potential of this compound would require specific studies investigating its interaction with hormone receptors and pathways in relevant organisms.

Advanced Analytical Chemistry Method Development for 4 Pentylcyclohexanol

Method Development Strategies for Trace Analysis of 4-Pentylcyclohexanol

The trace analysis of this compound requires highly sensitive and selective analytical techniques. The primary methods employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Method development for GC analysis involves several key steps:

Sample Preparation and Extraction: For trace analysis in complex matrices such as water or soil, an extraction and pre-concentration step is typically necessary. Solid-phase extraction (SPE) is a common technique where a sorbent material is used to isolate the analyte from the sample matrix. For this compound, a non-polar sorbent like C18 or a polymeric sorbent could be effective. Another approach is liquid-liquid extraction (LLE) using a water-immiscible organic solvent. For volatile alcohols, headspace sampling (HS) can be an effective, solvent-free alternative, where the vapor phase in equilibrium with the sample is injected into the GC. The efficiency of these extraction techniques depends on optimizing parameters such as solvent choice, pH, and extraction time.

Derivatization: To improve the chromatographic properties and sensitivity of this compound, derivatization can be employed. This chemical modification can increase volatility and thermal stability, and introduce a functional group that is more responsive to a specific detector. For alcohols, common derivatizing agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents.

Column Selection: The choice of the GC capillary column is critical for achieving good separation. A non-polar or mid-polar stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or equivalent), is often a good starting point for the analysis of alkylcyclohexanols. For separating the cis and trans isomers of this compound, a more polar column, such as one with a cyanopropyl-based stationary phase, may be required to enhance selectivity.

Instrumental Parameters: Optimization of GC parameters includes the injector temperature, oven temperature program, carrier gas flow rate, and detector settings. A temperature program that starts at a lower temperature and ramps up is typically used to ensure good separation of volatile components and efficient elution of less volatile compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, particularly for less volatile or thermally labile compounds. While this compound is amenable to GC, HPLC methods can also be developed.

Separation Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar compounds. A C18 or C8 stationary phase is typically used. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection: Since this compound lacks a strong chromophore, direct UV detection can be challenging and may offer limited sensitivity. Derivatization to introduce a UV-active or fluorescent tag can significantly enhance detection limits. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity without the need for derivatization. Universal detectors like a refractive index (RI) detector can also be used, but they generally have lower sensitivity.

A summary of typical starting conditions for method development is presented in Table 9.1.

Table 9.1: Illustrative Starting Parameters for this compound Analysis This table presents hypothetical starting conditions for method development and does not represent a validated method.

| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18) |

| Injection | 1 µL, Splitless | 20 µL |

| Injector Temp. | 250 °C | N/A |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Isocratic or Gradient |

| Carrier Gas | Helium, 1 mL/min | Acetonitrile/Water mixture |

| Mobile Phase | N/A | 70:30 (v/v) Acetonitrile:Water |

| Flow Rate | N/A | 1.0 mL/min |

| Detector | Mass Spectrometer (Scan mode or SIM) | UV Detector (wavelength dependent on derivatizing agent) |

| Derivatization | Silylation (e.g., with BSTFA) | Benzoylation (e.g., with benzoyl chloride) |

Validation and Optimization of Analytical Methods for this compound

Once initial method conditions are established, the method must be optimized and validated to ensure it is fit for its intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. This is demonstrated by analyzing blank samples, placebo samples (if applicable), and spiked samples to show that there are no interfering peaks at the retention time of this compound.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations (a minimum of five is recommended) and performing a linear regression analysis. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: Accuracy expresses the closeness of the measured value to the true value. It is often assessed by performing recovery studies on samples spiked with a known amount of this compound at different concentration levels (e.g., low, medium, and high).

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision within the same laboratory, but on different days, with different analysts, or different equipment.

Reproducibility: The precision between different laboratories.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

An example of a validation data summary for a hypothetical GC-MS method for this compound is provided in Table 9.2.

Table 9.2: Representative Validation Data for a Hypothetical GC-MS Method for this compound This table presents illustrative data and does not represent a specific validated method.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.995 | 0.9991 |

| Range | Defined by application | 1 - 100 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 15% | < 5% |

| - Intermediate Precision | ≤ 15% | < 8% |

| LOD | Reportable | 0.3 ng/mL |

| LOQ | Reportable | 1.0 ng/mL |

Selectivity and Sensitivity in this compound Analysis

Achieving high selectivity and sensitivity is paramount in trace analysis. Selectivity ensures that the analytical signal is solely from this compound, while sensitivity relates to the ability to measure low concentrations of the analyte.

Enhancing Selectivity:

Chromatographic Selectivity: The choice of the GC or HPLC column is the primary factor influencing selectivity. As mentioned, for GC, using a column with a different stationary phase chemistry can resolve this compound from interfering compounds, including its own isomers (cis vs. trans). In HPLC, adjusting the mobile phase composition (e.g., solvent ratio, pH, additives) can significantly impact selectivity.

Detector Selectivity: Using a selective detector like a mass spectrometer greatly enhances selectivity. In GC-MS, operating in selected ion monitoring (SIM) mode, where only specific fragment ions of this compound are monitored, can dramatically reduce background noise and improve selectivity. High-resolution mass spectrometry (HRMS) can further increase specificity by measuring the exact mass of the analyte, distinguishing it from other compounds with the same nominal mass.

Sample Preparation: Selective sample preparation techniques, such as immunoaffinity chromatography or molecularly imprinted polymers (MIPs), can be developed to specifically isolate this compound from the sample matrix prior to instrumental analysis.

Enhancing Sensitivity:

Pre-concentration: Techniques like SPE or LLE not only clean up the sample but also concentrate the analyte, thereby increasing its concentration before injection and improving sensitivity.

Large Volume Injection (LVI): In GC, injecting a larger volume of the sample extract can increase the amount of analyte introduced into the system, leading to a stronger signal.

Detector Choice: For GC, an electron capture detector (ECD) can be highly sensitive for halogenated derivatives of this compound. For HPLC, a fluorescence detector used in conjunction with a fluorescent derivatizing agent can provide very low detection limits. However, tandem mass spectrometry (MS/MS) is often the gold standard for achieving the highest sensitivity and selectivity in both GC and HPLC.

By systematically developing, optimizing, and validating the analytical method, and by employing strategies to enhance selectivity and sensitivity, it is possible to achieve reliable and accurate quantification of this compound at trace levels.

Q & A

Q. What are the standard synthetic routes for producing 4-Pentylcyclohexanol, and how do reaction conditions influence isomer ratios?

- Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of 4-Pentylcyclohexanone using catalysts like palladium or platinum oxide. Isomer ratios (cis/trans) depend on reaction temperature, solvent polarity, and catalyst type. For example, higher temperatures favor trans-isomer formation due to thermodynamic control, while low temperatures and polar solvents (e.g., ethanol) may stabilize cis-isomers kinetically .

- Key Parameters :

| Reaction Condition | Impact on Isomer Ratio |

|---|---|

| High Temperature | Higher trans-isomer yield |

| Polar Solvent | Favors cis-isomer retention |

| Catalyst Type | PtO₂ may enhance selectivity |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Storage : Store in airtight containers at 2–8°C in a dry, well-ventilated area. Avoid exposure to light or oxidizing agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound isomers?

- Methodological Answer :